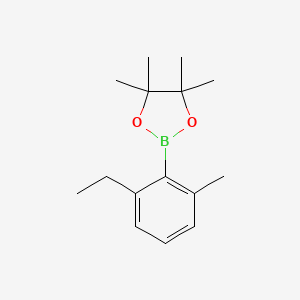![molecular formula C10H9BrN2O3 B13458190 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is an organic compound that features a bromopyridine moiety attached to a formamido group, which is further connected to a butenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.
Formylation: The brominated pyridine is then subjected to formylation to introduce a formamido group at the 4-position.
Butenoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include primary or secondary amines and alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
科学研究应用
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The butenoic acid chain can influence the compound’s solubility and overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-Bromopyridin-4-yl)boronic acid: Similar structure but with a boronic acid group instead of a formamido group.
4-Bromopyridin-2-yl)methanol: Similar structure but with a methanol group instead of a formamido group.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Similar structure but with an amino group instead of a formamido group.
Uniqueness
4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid is unique due to the presence of both a bromopyridine moiety and a formamido group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H9BrN2O3 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC 名称 |
(E)-4-[(2-bromopyridine-4-carbonyl)amino]but-3-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c11-8-6-7(3-5-12-8)10(16)13-4-1-2-9(14)15/h1,3-6H,2H2,(H,13,16)(H,14,15)/b4-1+ |
InChI 键 |
WFVBQFRIVDIVKE-DAFODLJHSA-N |
手性 SMILES |
C1=CN=C(C=C1C(=O)N/C=C/CC(=O)O)Br |
规范 SMILES |
C1=CN=C(C=C1C(=O)NC=CCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


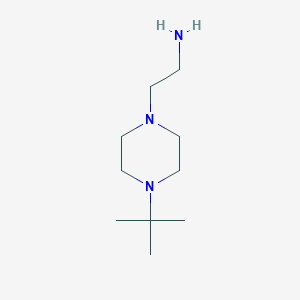
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
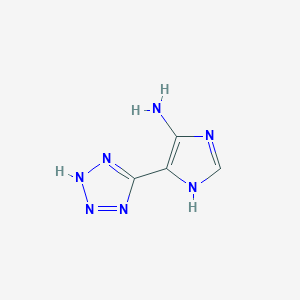
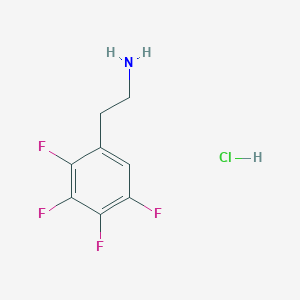
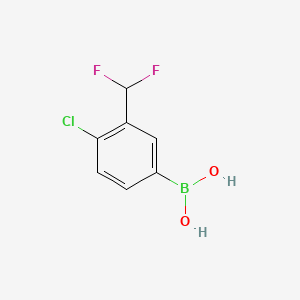
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
![6-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13458139.png)
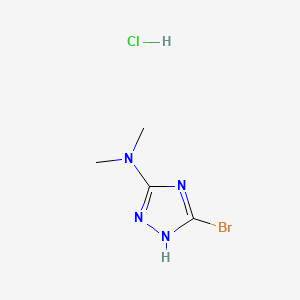
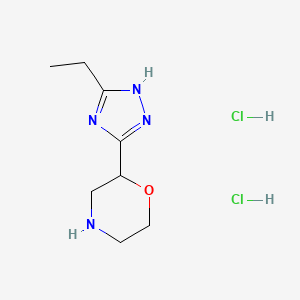
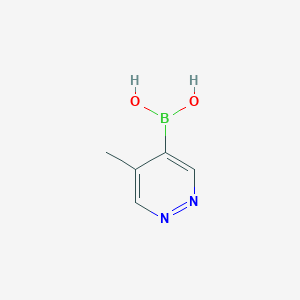
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
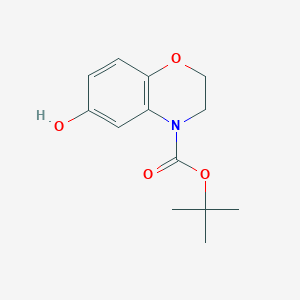
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
